7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
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Overview
Description
7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gThis compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione can be achieved through various methods. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and isolation from the roots of Salvia miltiorrhiza. The process includes solvent extraction, followed by chromatographic techniques to purify the compound.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo substitution reactions with halogens and other electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione involves the modulation of multiple signaling pathways. It inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis. It also induces apoptosis and autophagy by modulating pathways such as PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione is unique due to its diverse pharmacological properties and its ability to modulate multiple cellular pathways, making it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDUBPDLRWKSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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